2-[[5-[[2-(carboxymethylsulfanyl)-4-hydroxy-6-oxo-1H-pyrimidin-5-yl]-phenylmethyl]-4-hydroxy-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid
Overview
Description
2-[[5-[[2-(carboxymethylsulfanyl)-4-hydroxy-6-oxo-1H-pyrimidin-5-yl]-phenylmethyl]-4-hydroxy-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as carboxyl, sulfanyl, and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-[[2-(carboxymethylsulfanyl)-4-hydroxy-6-oxo-1H-pyrimidin-5-yl]-phenylmethyl]-4-hydroxy-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-[[5-[[2-(carboxymethylsulfanyl)-4-hydroxy-6-oxo-1H-pyrimidin-5-yl]-phenylmethyl]-4-hydroxy-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
2-[[5-[[2-(carboxymethylsulfanyl)-4-hydroxy-6-oxo-1H-pyrimidin-5-yl]-phenylmethyl]-4-hydroxy-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-[[5-[[2-(carboxymethylsulfanyl)-4-hydroxy-6-oxo-1H-pyrimidin-5-yl]-phenylmethyl]-4-hydroxy-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Carboxymethyl)sulfanyl]benzoic acid
- 2-[(Carboxymethyl)sulfanyl]acetic acid
- 2-[(Carboxymethyl)sulfanyl]succinic acid
Uniqueness
2-[[5-[[2-(carboxymethylsulfanyl)-4-hydroxy-6-oxo-1H-pyrimidin-5-yl]-phenylmethyl]-4-hydroxy-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid is unique due to its complex structure, which includes multiple functional groups and a pyrimidinone core.
Properties
IUPAC Name |
2-[[5-[[2-(carboxymethylsulfanyl)-4-hydroxy-6-oxo-1H-pyrimidin-5-yl]-phenylmethyl]-4-hydroxy-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O8S2/c24-9(25)6-32-18-20-14(28)12(15(29)21-18)11(8-4-2-1-3-5-8)13-16(30)22-19(23-17(13)31)33-7-10(26)27/h1-5,11H,6-7H2,(H,24,25)(H,26,27)(H2,20,21,28,29)(H2,22,23,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBHYOKLGZHYKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(N=C(NC2=O)SCC(=O)O)O)C3=C(N=C(NC3=O)SCC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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